molecular formula C10H17NO B13941288 Octahydropyrido[1,2-a]azepin-9(6h)-one CAS No. 62084-30-4

Octahydropyrido[1,2-a]azepin-9(6h)-one

Cat. No.: B13941288
CAS No.: 62084-30-4
M. Wt: 167.25 g/mol
InChI Key: UEDKJTIVKXPUEO-UHFFFAOYSA-N
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Description

Octahydropyrido[1,2-a]azepin-9(6h)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrido[1,2-a]azepin-9(6h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also aid in optimizing reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[1,2-a]azepin-9(6h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Octahydropyrido[1,2-a]azepin-9(6h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of octahydropyrido[1,2-a]azepin-9(6h)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydropyrido[1,2-a]azepin-9(6h)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62084-30-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2,3,4,6,7,8,10,10a-octahydro-1H-pyrido[1,2-a]azepin-9-one

InChI

InChI=1S/C10H17NO/c12-10-5-3-7-11-6-2-1-4-9(11)8-10/h9H,1-8H2

InChI Key

UEDKJTIVKXPUEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(=O)CC2C1

Origin of Product

United States

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